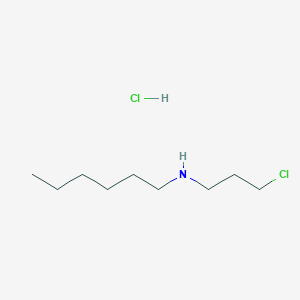![molecular formula C27H26N4O2 B14388238 N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea CAS No. 87653-37-0](/img/structure/B14388238.png)
N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea is a chemical compound that belongs to the class of pyridazinone derivatives
Méthodes De Préparation
The synthesis of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea typically involves the reaction of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives with butyl and diphenylurea groups under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including tuberculosis and cancer.
Industry: It is used in the development of agrochemicals and other industrial products due to its diverse chemical properties.
Mécanisme D'action
The mechanism of action of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea can be compared with other pyridazinone derivatives, such as:
Pyridazine: A similar compound with a pyridazine ring structure, known for its antimicrobial and anticancer activities.
Pyridazinone: Another derivative with a pyridazinone ring, used in the development of pharmaceuticals and agrochemicals.
Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring, studied for its potential therapeutic applications.
The uniqueness of N’-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea lies in its specific chemical structure, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
87653-37-0 |
|---|---|
Formule moléculaire |
C27H26N4O2 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]-1,1-diphenylurea |
InChI |
InChI=1S/C27H26N4O2/c32-26-19-18-25(22-12-4-1-5-13-22)29-30(26)21-11-10-20-28-27(33)31(23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-19H,10-11,20-21H2,(H,28,33) |
Clé InChI |
DOUMXIJGXXVJRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


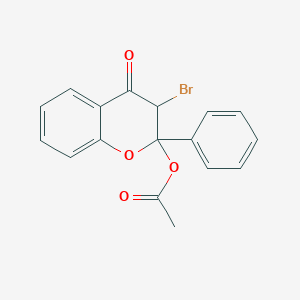
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
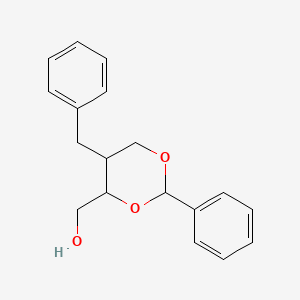
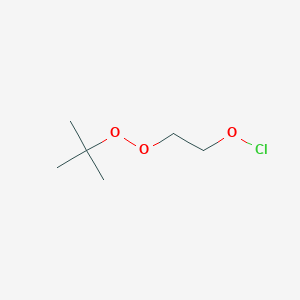
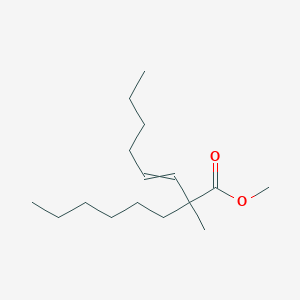

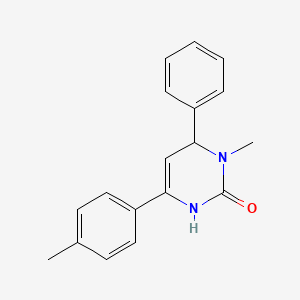


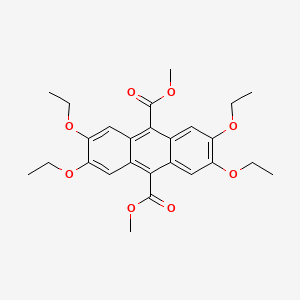
![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)

